molecular formula C14H15NO2S B185244 N-(4-methylbenzyl)benzenesulfonamide CAS No. 839-51-0

N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B185244
CAS No.: 839-51-0
M. Wt: 261.34 g/mol
InChI Key: LQIKCVXTGFSJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylbenzyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methylbenzyl group at the nitrogen atom. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antimicrobial agents and enzyme inhibitors. Its structural flexibility allows for diverse modifications, making it a template for developing analogs with tailored physicochemical and biological properties .

Properties

CAS No.

839-51-0

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H15NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3

InChI Key

LQIKCVXTGFSJOJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

The compound's chemical formula is C15H17NO2SC_{15}H_{17}NO_2S. It is synthesized through a nucleophilic substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride. This reaction is key to creating sulfonamides, which have been utilized in pharmaceuticals for decades .

Biological Applications

1. Antibiotic Properties:
Sulfonamides, including N-(4-methylbenzyl)benzenesulfonamide, are known as "sulfa drugs" and were among the first antibiotics discovered. They work by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. These properties make them effective against various infectious diseases such as malaria and tuberculosis .

2. Antitumor Activity:
Recent studies indicate that sulfonamides exhibit antitumor and anticancer activities. This compound has been identified as a potential candidate for further research in cancer therapies due to its ability to inhibit specific cellular pathways involved in tumor growth .

3. Kappa Opioid Receptor Antagonism:
This compound also features in studies related to kappa opioid receptors (KOR), where it acts as a selective antagonist. This property is significant in pain management and addiction therapy, as KOR antagonists can modulate pain perception without the addictive side effects associated with traditional opioids .

Structural Applications

1. Crystal Structure Analysis:
The crystal structure of this compound has been extensively studied using X-ray diffraction techniques. The analysis reveals that the compound forms a three-dimensional network through N—H⋯O and C—H⋯π interactions, which are crucial for its stability and functionality .

2. Computational Studies:
Density Functional Theory (DFT) has been employed to investigate the molecular conformation and vibrational properties of this compound. The studies provide insights into the energy levels of molecular orbitals, which are essential for understanding the reactivity and interaction of the compound with biological targets .

Case Study 1: Antitumor Activity Evaluation
A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent .

Case Study 2: KOR Antagonism Research
Research focusing on KOR antagonists highlighted the role of this compound in modulating pain responses in animal models. The findings support its development as a therapeutic agent for chronic pain management without the risk of addiction .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The introduction of a trifluoromethyl (CF3) or cyano (CN) group (e.g., ) reduces yields slightly (72–84%) compared to simpler analogs, likely due to steric hindrance during synthesis.
  • Halogen Substituents : Fluorine substitution (4-F) retains high yields (84%) and enhances lipophilicity, as evidenced by the oil form in .
  • Thermal Stability : Melting points correlate with crystallinity; analogs with rigid pyridine rings (e.g., ) exhibit higher melting points (84–94°C).

Spectroscopic and Mass Spectral Trends

  • ¹H NMR : The 4-methylbenzyl group consistently appears as a singlet at δ 2.19–2.24 ppm for the methyl protons and δ 4.61–4.70 ppm for the benzyl CH2 group across analogs . Fluorine substituents (e.g., 4-F in ) deshield aromatic protons, shifting signals downfield (δ 7.09 ppm).
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) vary with substituents:
    • Base compound : m/z 432 (C21H21N2O2S)
    • Fluoro-substituted analog : m/z 454 (C21H19F3N2O2S)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-methylbenzyl)benzenesulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with careful control of reaction conditions. For example, allylation of 4-methylbenzenesulfonamide with benzyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C yields intermediates, followed by purification via column chromatography (ethyl acetate:hexane gradients) to achieve >70% purity . Monitoring reaction progress with thin-layer chromatography (TLC) and verifying product identity via 1^1H NMR (e.g., δ 2.21 ppm for methyl groups) ensures reproducibility .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Key peaks include aromatic protons (δ 7.15–7.79 ppm), methylbenzyl groups (δ 2.21–2.24 ppm), and sulfonamide NH (δ 4.61–4.91 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 432 [M+H]+^+) confirm molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) under reversed-phase conditions .

Q. What factors influence the chemical stability of this compound under various storage conditions?

  • Methodological Answer : Stability is affected by moisture, light, and temperature. Store in amber vials at –20°C under inert gas (e.g., argon). Degradation products (e.g., hydrolyzed sulfonamides) can be tracked via TLC or HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) determines bond lengths, angles, and torsion angles. For example, the sulfonamide S–N bond (1.63 Å) and dihedral angles between aromatic rings provide insights into conformational flexibility .

Q. What strategies are effective in analyzing contradictory biological activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies in antimicrobial vs. anticancer activity may arise from assay conditions (e.g., bacterial strain specificity). Use dose-response curves (IC50_{50} values) and comparative SAR studies to identify critical substituents (e.g., 4-methylbenzyl vs. fluorophenyl groups) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., –CF3_3) to enhance metabolic stability .
  • Assay Selection : Use in vitro models (e.g., human cancer cell lines) to evaluate cytotoxicity. For example, derivatives with thiazolidinedione moieties show enhanced anti-inflammatory activity (IC50_{50} < 10 µM) .

Q. What computational methods complement experimental data in elucidating the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO-LUMO gaps) to explain reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like dihydrofolate reductase (binding energy < –8 kcal/mol) .

Data Contradiction and Troubleshooting

Q. How should researchers approach discrepancies in reported biological activities of sulfonamide derivatives?

  • Methodological Answer :

  • Validate Assay Protocols : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C).
  • Check Purity : Impurities >5% can skew activity; re-purify via recrystallization (ethanol:water) .
  • Cross-Reference Structural Data : Compare NMR and MS data with literature to confirm compound identity .

Q. What common challenges arise during the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Low Yields : Optimize stoichiometry (1:1.2 molar ratio of sulfonamide to benzyl halide) and reaction time (12–24 hrs) .
  • Byproduct Formation : Use scavengers (e.g., molecular sieves) to absorb excess reagents.
  • Purification Issues : Employ gradient elution in column chromatography to separate closely related impurities .

Tables of Key Data

Property Experimental Value Technique Reference
Melting Point84–94°CDifferential Scanning Calorimetry
1^1H NMR (CDCl3_3)δ 2.21 (s, 3H, CH3_3)400 MHz NMR
Molecular Weight432.2 g/molMS (FAB)
Purity>95%HPLC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.